molecular formula C28H23N3O2S B2455300 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide CAS No. 922938-50-9

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2455300
M. Wt: 465.57
InChI Key: OZGOAPITSQOXOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide” is a chemical compound that has recently gained attention for its potential applications in various fields of research and industry1. It shares similarities with furan, thiophene, and pyrrole carboxamides2.



Synthesis Analysis

The synthesis of this specific compound could involve adapting existing methods using Lawesson’s reagent or P4S10 for oxygen/sulfur exchange reactions2. More detailed synthesis methods and analysis are not available in the search results.



Molecular Structure Analysis

The molecular formula of the compound is C28H23N3O2S1. Further details about the molecular structure are not available in the search results.



Chemical Reactions Analysis

There is no specific information available about the chemical reactions involving “N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide”.



Physical And Chemical Properties Analysis

The molecular weight of the compound is 465.571. More detailed physical and chemical properties are not available in the search results.


Safety And Hazards

There is no specific information available about the safety and hazards of “N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide”.


Future Directions

The compound has potential applications in various fields of research and industry1. However, more research is needed to fully understand its properties and potential uses.


Please note that this analysis is based on the available information and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult a chemistry expert.


properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O2S/c1-19-16-24-26(17-20(19)2)34-28(30-24)31(18-21-10-8-9-15-29-21)27(32)23-13-6-7-14-25(23)33-22-11-4-3-5-12-22/h3-17H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGOAPITSQOXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide

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